(2-bromo-4-fluoro-5-methylphenyl)methanol
Description
(2-Bromo-4-fluoro-5-methylphenyl)methanol is a substituted benzyl alcohol derivative with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 5-position of the phenyl ring.
Properties
CAS No. |
1379331-92-6 |
|---|---|
Molecular Formula |
C8H8BrFO |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-fluoro-5-methylphenyl)methanol typically involves the bromination and fluorination of a methyl-substituted phenylmethanol precursor. One common method includes:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group is typically introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-4-fluoro-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding alkane
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
(2-bromo-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for creating novel compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (2-bromo-4-fluoro-5-methylphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2-bromo-4-fluoro-5-methylphenyl)methanol with analogs based on substituent positions, electronic effects, and available experimental data.
Substituent Position and Electronic Effects
Key Observations :
- The methyl group at the 5-position in the target compound distinguishes it from analogs lacking alkyl substituents. This group may hinder access to the aromatic ring in reactions requiring planar transition states (e.g., electrophilic aromatic substitution) .
- Bromine and fluorine at positions 2 and 4 create a strong electron-withdrawing effect, increasing the acidity of the hydroxyl group. This property is critical in deprotonation reactions for forming alkoxide intermediates .
Physicochemical Properties
Key Observations :
- The methyl group in the target compound likely improves crystallinity, as seen in related methoxy-substituted analogs (e.g., (2-bromo-5-methoxyphenyl)methanol), which form stable crystals for X-ray analysis .
- Methanol is a common solvent for preserving halogenated aromatic alcohols, as demonstrated in soil sample studies where methanol stabilized volatile organics over extended periods .
Comparison with Analogs :
- : A similar compound, 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, was synthesized via Schiff base formation between 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine. This highlights the role of halogenated aldehydes as precursors for benzyl alcohol derivatives .
- : Methoxy-substituted analogs (e.g., (2-bromo-5-methoxyphenyl)phenylmethanone) were prepared via Friedel-Crafts acylation, suggesting that electron-donating groups (e.g., -OCH₃) may compete with -OH in directing electrophilic substitutions .
Reactivity Trends :
- Nucleophilic Substitution : Bromine at the 2-position is less reactive in SNAr (nucleophilic aromatic substitution) compared to para-substituted analogs due to steric hindrance from adjacent substituents .
- Oxidation: The -OH group in the target compound is susceptible to oxidation, similar to (2-amino-5-bromophenyl)(4-fluorophenyl)methanone, which requires storage under inert conditions .
Biological Activity
(2-Bromo-4-fluoro-5-methylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, mechanism of action, biological activity, and applications in research, supported by data tables and relevant case studies.
- Molecular Formula : C8H8BrF
- Molecular Weight : 207.06 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Bromination : The starting material is brominated using bromine in the presence of a catalyst.
- Fluorination : Fluorine is introduced at the para position relative to the hydroxymethyl group.
- Methanol Addition : The final step involves the addition of methanol to form the desired compound.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Binding : Its halogen substituents may enhance binding affinity to biological receptors, influencing their activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Mechanism : It inhibits tubulin polymerization, leading to apoptosis in cancer cells .
- Case Study : In vitro studies on MCF-7 breast cancer cells revealed that compounds similar to this compound demonstrated IC50 values ranging from 0.075 μM to 0.321 μM, indicating potent anticancer effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Target Pathogens : Preliminary studies suggest effectiveness against certain bacterial strains, potentially due to its structural features that allow it to penetrate microbial membranes.
Research Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used in drug development as a lead compound for designing new therapeutic agents. |
| Biochemical Assays | Serves as a probe in enzyme interaction studies and receptor binding assays. |
| Synthetic Chemistry | Acts as a building block for synthesizing more complex organic molecules and polymers. |
Comparison with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (4-Bromo-2-fluoro-5-methylphenyl)methanol | C8H8BrF | Different halogen positioning affects reactivity. |
| (2-Bromo-4-fluoro-3-methylphenyl)methanol | C8H8BrF | Similar structure but different substitution pattern. |
Q & A
Q. What are the optimal synthetic routes for (2-bromo-4-fluoro-5-methylphenyl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of a precursor aromatic ring followed by reduction of a carbonyl intermediate. For example, sodium borohydride (NaBH₄) in methanol or ethanol is commonly used for the reduction step, as it selectively reduces aldehydes to alcohols without affecting halogens . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates.
- Temperature : Controlled cooling (0–5°C) minimizes side reactions like dehalogenation.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product with >95% purity.
Table 1 : Comparative yields under varying conditions:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| MeOH | 25 | 78 | 92 |
| EtOH | 0 | 85 | 96 |
| THF | 25 | 65 | 88 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, -CH₂OH at δ 4.5–5.0 ppm) .
- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3300 cm⁻¹) and C-Br/F stretches (500–700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 234.98 for C₈H₇BrFO).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states and activation energies. For example:
- Electrophilic centers : The bromine atom at position 2 is highly susceptible to SNAr reactions due to electron-withdrawing effects from fluorine and methyl groups .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, showing higher reactivity in DMF vs. toluene.
Table 2 : Calculated activation energies (kcal/mol) for SNAr with morpholine:
| Solvent | Eₐ (Calc.) | Experimental Yield (%) |
|---|---|---|
| DMF | 18.2 | 89 |
| Toluene | 24.7 | 45 |
Q. How does the positioning of halogen substituents influence biological activity compared to analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Bromine at position 2 : Enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) .
- Fluorine at position 4 : Increases metabolic stability by resisting oxidative degradation.
Table 3 : Comparative IC₅₀ values for enzyme inhibition:
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| This compound | CYP3A4 | 2.1 |
| (3-Bromo-5-fluorophenyl)methanol | CYP3A4 | 8.7 |
Q. What strategies resolve contradictory data in enzymatic inhibition studies?
- Methodological Answer :
- Control experiments : Verify enzyme purity via SDS-PAGE and activity assays .
- Statistical validation : Use ANOVA or Bayesian analysis to assess reproducibility.
- Structural validation : Cross-reference inhibition data with X-ray crystallography (e.g., SHELXL-refined enzyme-ligand complexes) .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Flame-retardant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
